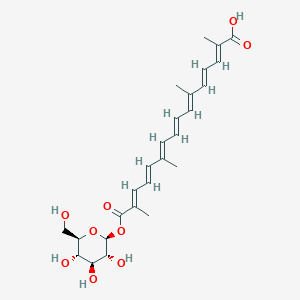
Urea-13C,15N2
Overview
Description
Urea-13C,15N2 is a variant of urea that is labeled with the stable isotopes Carbon-13 (13C) and Nitrogen-15 (15N). It is a powerful protein denaturant and a potent emollient and keratolytic agent . It is also used as a diuretic agent . The blood urea nitrogen (BUN) has been utilized to evaluate renal function .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula H215N13CO15NH2 . The molecular weight is 63.03 .
Physical And Chemical Properties Analysis
This compound is a white to off-white solid . It has a melting point of 132-135 °C (lit.) . .
Relevant Papers
One relevant paper discusses the use of this compound in imaging renal urea handling in rats at millimeter resolution using hyperpolarized magnetic resonance relaxometry .
Scientific Research Applications
Imaging Renal Urea Handling
Urea-13C,15N2 is used in hyperpolarized magnetic resonance relaxometry to image renal urea handling in rats at millimeter resolution . This technique allows researchers to distinguish between the vascular and renal filtrate contrast agent pools of this compound via multiexponential analysis . It is sensitive to the glomerular filtration process and the inner medullary urea transporter-A1- and urea transporter-A3-mediated urea concentrating process .
Protein Denaturation
This compound is a powerful protein denaturant . It can disrupt the native state of a protein, causing it to lose its structure and function . This property is useful in various biochemical and biophysical studies where understanding the structure-function relationship of proteins is important .
Emollient and Keratolytic Agent
This compound acts as a potent emollient and keratolytic agent . Emollients are substances that soften and moisturize the skin and decrease itching and flaking . Keratolytic agents are used to soften and break down the stratum corneum (the outermost layer of the skin), promoting desquamation of scaly skin, thereby improving the skin’s moisture-binding capacity .
Diuretic Agent
This compound is used as a diuretic agent . Diuretics are substances that promote diuresis, the increased production of urine . This property is useful in medical conditions where fluid removal from the body is beneficial .
Evaluation of Renal Function
The level of Blood Urea Nitrogen (BUN) has been utilized to evaluate renal function . An increased BUN level may suggest impaired kidney function .
Carbon Cycle Studies
This compound is invaluable in studies of carbon cycles in soil-plant-animal-microorganism systems . These techniques are becoming even more important as they increasingly replace the use of the radioactive isotope 14C and as they are needed to validate and complement carbon stable isotope studies .
Mechanism of Action
Target of Action
The primary target of Urea-13C,15N2 is the urease enzyme associated with Helicobacter pylori in the human stomach . This enzyme plays a crucial role in the survival of H. pylori in the acidic environment of the stomach .
Mode of Action
This compound interacts with its target, the urease enzyme, by being cleaved into ammonia and carbon dioxide . This reaction is specific to the presence of H.
Biochemical Pathways
The biochemical pathway of this compound follows the same metabolic pathway as regular urea . Initially, urease breaks down urea into ammonium and carbon dioxide . Subsequently, glutamate dehydrogenase converts the ammonium into glutamate, while carbonic anhydrase converts the carbon dioxide into bicarbonate .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption into the blood and exhalation in the breath after being cleaved by gastric urease . If H. pylori is present, the cleaved urea forms 13CO2 , which is absorbed into the blood and exhaled in the breath . Breath samples can then be collected and measured for the presence of radioactivity .
Result of Action
The molecular and cellular effects of this compound’s action are primarily the detection of H. pylori infection . The presence of 13CO2 in the exhaled breath is a clear indication of an active H. pylori infection .
Action Environment
properties
IUPAC Name |
bis(15N)(azanyl)(113C)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQUKJJJFZCRTK-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)([15NH2])[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80973642 | |
| Record name | (~13~C,~15~N_2_)Carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80973642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
63.035 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58069-83-3 | |
| Record name | Urea-13C-15N2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58069-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~13~C,~15~N_2_)Carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80973642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B3427282.png)
